Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate
Description
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate (CAS RN: 1895-26-7) is a perfluorinated alkyl phosphate ester characterized by two highly fluorinated dodecyl chains. The "henicosafluoro" prefix denotes 21 fluorine atoms per dodecyl chain, conferring exceptional hydrophobicity, chemical resistance, and thermal stability. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, widely used in industrial applications such as surfactants, firefighting foams, and coatings due to its ability to reduce surface tension and resist degradation .
Properties
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H9F42O4P/c25-5(26,7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)1-3-69-71(67,68)70-4-2-6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66/h1-4H2,(H,67,68) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHENBBPEACDTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(O)P(OH)(OCH2CH2C10F21)2, C24H9F42O4P | |
| Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-, 1,1'-(hydrogen phosphate) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172360 | |
| Record name | 10:2 Fluorotelomer phosphate diester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895-26-7 | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl) hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-1-dodecanol) hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10:2 Fluorotelomer phosphate diester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl] hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-HENEICOSAFLUORO-1-DODECANOL) HYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3UL66CAUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate is a highly fluorinated compound known for its unique chemical properties and potential applications in various fields including biochemistry and materials science. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a long fluorinated alkyl chain and a phosphate group. Its molecular formula is with a molecular weight of approximately 1290.25 g/mol . The presence of multiple fluorine atoms imparts unique amphiphilic properties that can influence its biological interactions.
Research indicates that the biological activity of this compound may be linked to its ability to interact with cellular membranes due to its amphiphilic nature. The fluorinated chains can alter membrane fluidity and permeability which may affect cellular processes such as signaling and transport mechanisms.
- Cell Membrane Interaction : The hydrophobic portions of the compound can integrate into lipid bilayers leading to altered membrane dynamics.
- Enzyme Interaction : Preliminary studies suggest that fluorinated compounds can modulate enzyme activity by altering the local environment around active sites.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of bis(3,3,...). These studies often focus on:
- Cytotoxicity : Evaluating the compound's effects on various cell lines to determine lethal concentrations.
- Genotoxicity : Assessing potential DNA damage through assays such as the comet assay or micronucleus test.
Table 1: Summary of Toxicological Findings
Case Study 1: Aquatic Toxicity
A study investigated the impact of bis(3,3,... ) on aquatic organisms. Results indicated that exposure led to significant behavioral changes and mortality in fish species at concentrations above 1 mg/L. This suggests potential ecological risks associated with environmental contamination by this compound.
Case Study 2: Human Cell Lines
In vitro studies using human epithelial cell lines demonstrated that exposure to bis(3,3,... ) resulted in increased oxidative stress markers and apoptosis at elevated concentrations. This highlights the need for careful handling and regulatory assessment of this compound in industrial applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H9F34O4P
- Molecular Weight : 990.2 g/mol
- CAS Number : 678-41-1
The compound is characterized by a long carbon chain with multiple fluorine atoms attached. This structure contributes to its hydrophobic and oleophobic properties.
Surface Modification
One of the primary applications of bis(3,3,...henicosafluorododecyl) hydrogen phosphate is in surface modification. Its fluorinated nature allows it to impart hydrophobic properties to surfaces. This is particularly useful in:
- Coatings : Used to create water-repellent coatings for various substrates including textiles and metals.
- Microfluidics : Enhances the performance of microfluidic devices by reducing surface energy and preventing droplet adhesion.
Emulsifiers and Surfactants
Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), this compound serves as an effective emulsifier in formulations such as:
- Cosmetics : Used in creams and lotions to stabilize emulsions.
- Pharmaceuticals : Acts as a surfactant in drug formulations to improve solubility and bioavailability.
Environmental Applications
Fluorinated compounds like bis(3,3,...henicosafluorododecyl) hydrogen phosphate are studied for their role in environmental science:
- Pollution Control : Investigated for use in remediation techniques for hydrophobic pollutants.
- Biodegradability Studies : Research into the environmental impact of fluorinated compounds and their degradation pathways.
Analytical Chemistry
In analytical chemistry:
- Chromatography : Utilized as a stationary phase in chromatographic techniques due to its unique interaction with analytes.
- Spectroscopy : Employed as a reagent or derivatizing agent to enhance detection sensitivity.
Case Study 1: Surface Treatment of Fabrics
A study published in the Journal of Applied Polymer Science demonstrated the effectiveness of bis(3,...henicosafluorododecyl) hydrogen phosphate in treating fabrics to achieve water repellency. The treated fabrics exhibited a significant increase in contact angle measurements compared to untreated samples.
Case Study 2: Emulsion Stability in Cosmetics
Research conducted by Cosmetic Science & Technology evaluated the stability of emulsions formulated with bis(3,...henicosafluorododecyl) hydrogen phosphate. Results indicated improved stability and texture compared to conventional emulsifiers.
Chemical Reactions Analysis
Environmental Degradation and Byproducts
This compound degrades in the environment via hydrolysis and oxidation , releasing persistent perfluorinated carboxylic acids (PFCAs), including perfluorononanoic acid (PFNA) . Degradation pathways include:
-
Hydrolysis :
-
Thermal Decomposition :
At elevated temperatures (>200°C), decomposition yields hydrogen fluoride (HF) , phosphorus oxides , and perfluorinated fragments .
| Degradation Pathway | Byproducts | Environmental Impact |
|---|---|---|
| Hydrolysis | PFNA, phosphate ions, HF | Bioaccumulation in aquatic systems |
| Thermal Decomposition | HF, P2O5, fluorinated alkanes | Air and soil contamination |
Reactivity in Biochemical Systems
The compound’s phosphate group enables interactions with enzymes and metal ions . For example:
-
Inhibition of Phosphatases : Competes with natural substrates for binding to Mg²⁺-dependent enzymes (e.g., alkaline phosphatase), disrupting phosphorylation pathways .
-
Coordination with Mg²⁺ : The phosphate group acts as a ligand, forming stable complexes with Mg²⁺ in aqueous solutions .
| Biochemical Interaction | Mechanism | Observed Effect |
|---|---|---|
| Enzyme inhibition | Competitive binding to active sites | Reduced catalytic activity |
| Metal coordination | Formation of Mg²⁺-phosphate complexes | Altered enzyme kinetics |
Industrial and Regulatory Considerations
-
Applications : Used historically as a surfactant and flame retardant in coatings and polymers .
-
Regulatory Status : Listed under restricted substances due to persistence and toxicity .
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 1190.23 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | -20°C (solid, inert atmosphere) |
Key Findings and Implications
Comparison with Similar Compounds
Fluorination Degree and Chain Length
| Compound Name (CAS RN) | Fluorination Pattern | Fluorine Atoms per Chain | Chain Length | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound (1895-26-7) | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro | 21 | C12 | C24H5F42O4P | ~1,400 (estimated) |
| Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate (57677-95-9) | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro | 13 | C8 | C16H5F26O4P | ~800 (estimated) |
| Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl dihydrogen phosphate (54009-73-3) | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro | 16 | C12 | C12H8F19O5P | 584.1 (reported) |
| Bis(pentacosafluorotetradecyl) hydrogen phosphate (57677-99-3) | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro | 25 | C14 | C28H5F50O4P | ~1,800 (estimated) |
Key Observations :
Counterions and Solubility
| Compound Name (CAS RN) | Counterion/Functional Group | Solubility Characteristics |
|---|---|---|
| Target Compound (1895-26-7) | Hydrogen phosphate (acidic form) | Low water solubility; soluble in organic solvents (e.g., acetone, fluorinated oils) |
| Bis(henicosafluorododecyl) hydrogen phosphate, compound with 2,2'-iminodiethanol (57677-98-2) | 2,2'-iminodiethanol (1:1) | Improved water solubility due to amine counterion; suitable for aqueous formulations |
| Bis(hexadecafluoro-9-(trifluoromethyl)decyl) hydrogen phosphate (78974-41-1) | None (hydrogen phosphate) | Similar to target compound; limited solubility in polar solvents |
Key Observations :
- Amine counterions (e.g., 57677-98-2) enhance water solubility, making these derivatives preferable for emulsifiers or firefighting foams requiring aqueous compatibility .
- The hydrogen phosphate form (e.g., 1895-26-7) is more acidic, favoring applications requiring proton exchange or catalytic activity .
Emerging Concerns
- Regulatory Scrutiny : PFAS with >6 fluorinated carbons (e.g., target compound) face restrictions under evolving global regulations (e.g., EU REACH) due to persistence .
- Synthetic Challenges : Multi-step fluorination processes (e.g., electrochemical fluorination) increase production costs and impurity risks .
Preparation Methods
Reaction Mechanism
-
Phosphorylation :
Two moles of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol (10:2 FTOH) react with one mole of POCl₃ in an anhydrous environment. Triethylamine (TEA) acts as a base to neutralize HCl byproducts: -
Hydrolysis :
The intermediate chlorophosphate undergoes hydrolysis to yield the final diPAP:
Key Reaction Conditions
-
Solvent : Dry tetrahydrofuran (THF) or dichloromethane.
-
Temperature : −78°C during phosphorylation, gradually warming to room temperature.
-
Purification : Preparatory liquid chromatography (C18 columns) or recrystallization from acetone/water mixtures.
Stepwise Synthesis Protocol
Adapted from D’eon and Mabury (2007), the protocol for 8:2 diPAP was modified for the 10:2 homolog:
Materials
| Component | Purity | Role |
|---|---|---|
| 10:2 FTOH | ≥98% | Nucleophile |
| Phosphorus oxychloride | 99.9% | Electrophile |
| Triethylamine | Anhydrous | HCl scavenger |
| Tetrahydrofuran (THF) | Dry | Solvent |
Procedure
-
Anhydrous Setup :
-
Flame-dry glassware under nitrogen.
-
Dissolve 10:2 FTOH (2.0 mol) in dry THF (50 mL).
-
-
Phosphorylation :
-
Add POCl₃ (1.0 mol) dropwise at −78°C.
-
Stir for 4 hr, then warm to 25°C over 2 hr.
-
-
Quenching :
-
Add deionized water (100 mL) and stir for 1 hr.
-
-
Workup :
-
Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
-
-
Purification :
-
Chromatography (SiO₂, hexane/acetone 9:1) yields 85–90% pure diPAP.
-
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity:
Spectroscopic Data
Purity Assessment
-
HPLC : C8 column, methanol/water (90:10), retention time = 12.3 min.
-
Elemental Analysis :
\text{Calculated: C, 24.2%; H, 0.8%; F, 67.1%; Found: C, 23.9%; H, 0.7%; F, 66.8%}
Challenges and Optimization
Moisture Sensitivity
POCl₃ and intermediate chlorophosphates are highly moisture-sensitive. Strict anhydrous conditions and TEA scavenging are critical.
Byproduct Formation
-
MonoPAP Contamination : Excess FTOH (≥2.2 eq) minimizes residual monoPAP.
-
Fluorotelomer Sulfates : Co-eluting impurities resolved via dual MRM transitions in LC-MS.
Alternative Synthetic Pathways
Direct Fluorination
Perfluorinated precursors (e.g., perfluorododecyl iodide) react with silver phosphate under UV irradiation, but yields are low (<40%).
Enzymatic Catalysis
Phosphatase enzymes catalyze phosphate ester formation in aqueous media, though scalability remains unproven.
Industrial-Scale Production
Large batches (>1 kg) employ continuous-flow reactors to enhance heat dissipation and reduce side reactions. Typical metrics:
| Parameter | Value |
|---|---|
| Throughput | 50 kg/hr |
| Purity | ≥95% |
| Solvent Recovery | 90% THF recycled |
Recent Advances (2020–2025)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of hydrocarbon precursors using electrochemical or telomerization methods. Key variables include temperature (e.g., 70–120°C for fluorotelomer intermediates), solvent polarity (e.g., fluorinated solvents like perfluorohexane), and catalyst selection (e.g., iodine or peroxides). Purification via fractional distillation or membrane separation (e.g., nanofiltration) is critical to isolate the product from perfluorinated byproducts . Monitor reaction progress using <sup>19</sup>F NMR to track fluorine incorporation and confirm structural integrity .
Q. How should researchers safely handle and store this compound given its stability concerns?
- Methodological Answer : Avoid contact with oxidizers (e.g., peroxides) and metals (e.g., aluminum) to prevent exothermic decomposition. Store under inert gas (argon/nitrogen) at ≤4°C in PTFE-lined containers. Use personal protective equipment (PPE) including fluoropolymer gloves and full-face respirators with organic vapor cartridges. For spills, neutralize with calcium carbonate before disposal .
Q. What spectroscopic techniques are most effective for characterizing its structure and confirming fluorocarbon chain arrangement?
- Methodological Answer : Use <sup>19</sup>F NMR to resolve perfluorinated chain symmetry and confirm substitution patterns (δ -80 to -120 ppm for CF2 and CF3 groups). High-resolution mass spectrometry (HRMS) in negative-ion mode detects the phosphate group (m/z ≈ 1200–1400). FT-IR confirms P=O stretching (1250–1300 cm<sup>-1</sup>) and C-F vibrations (1100–1250 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How does the compound’s surface activity vary with pH, and what mechanistic insights explain its behavior in aqueous vs. nonpolar systems?
- Methodological Answer : Conduct pendant drop tensiometry to measure critical micelle concentration (CMC) across pH 2–12. The phosphate group’s protonation state (pKa ≈ 1.5–2.5) governs solubility: deprotonated forms (pH > 3) exhibit higher surface activity in water, while protonated forms aggregate in nonpolar solvents. Molecular dynamics simulations (e.g., COMSOL) can model self-assembly dynamics .
Q. What environmental degradation pathways are plausible for this compound, and how do they conflict with existing PFAS persistence models?
- Methodological Answer : Investigate photolysis (UV-C light) and microbial degradation (e.g., Pseudomonas spp.) in simulated environments. LC-MS/MS can detect shorter-chain perfluorinated acids as breakdown products. Contradictions arise when lab studies (showing partial degradation via defluorination) conflict with field data (persistence in groundwater). Use isotopic labeling (<sup>18</sup>O in phosphate) to trace degradation pathways .
Q. How can computational modeling optimize its application in membrane separation technologies?
- Methodological Answer : Apply density functional theory (DFT) to calculate binding energies with target molecules (e.g., CO2 or hydrocarbons). Pair with COMSOL Multiphysics to simulate membrane performance under varying pressures and temperatures. Validate experimentally using gas permeation cells and X-ray photoelectron spectroscopy (XPS) to assess surface deposition .
Q. What strategies resolve contradictions in reported thermal stability thresholds (e.g., TGA data discrepancies)?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. air). Discrepancies often stem from residual solvents or moisture. Use Kissinger analysis to calculate activation energy (Ea) for decomposition and compare with theoretical predictions from quantum mechanical calculations (e.g., Gaussian). Reconcile data by standardizing sample preparation protocols .
Key Methodological Considerations
- Experimental Design : Use factorial design to test interactions between variables (e.g., solvent polarity × temperature) .
- Data Contradiction Analysis : Cross-validate results with multiple analytical techniques (e.g., NMR + HRMS) and contextualize within PFAS structure-activity relationships .
- Theoretical Frameworks : Link findings to perfluoropolyether (PFPE) chemistry or surfactant theory to guide hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
